molecular formula C6H9NO2 B2943520 4-Amino-4-methylpent-2-ynoic acid CAS No. 2418668-73-0

4-Amino-4-methylpent-2-ynoic acid

Cat. No. B2943520
CAS RN: 2418668-73-0
M. Wt: 127.143
InChI Key: KEDYTMLVNDQQJE-UHFFFAOYSA-N
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Description

4-Amino-4-methylpent-2-ynoic acid is a chemical compound with the CAS Number: 2418668-73-0 . It has a molecular weight of 127.14 and is usually available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C6H9NO2/c1-6(2,7)4-3-5(8)9/h7H2,1-2H3,(H,8,9) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature .

Scientific Research Applications

Organic Synthesis and Chemical Studies

Hydrostannation of Propargylglycine Derivatives : The hydrostannation of a propargylglycine derivative, related to 4-Amino-4-methylpent-2-ynoic acid, has been studied, showcasing its utility in generating isomeric α-amino acid derivatives with potential applications in organic synthesis and drug development (Crisp & Gebauer, 1997).

Synthesis of Optically Pure Derivatives : A method for synthesizing optically pure (S)-2-amino-5-arylpent-4-ynoic acids, via Sonogashira reactions, demonstrates the compound's potential as a selective inhibitor for aldose reductase, which is significant for therapeutic applications, especially in treating complications of diabetes (Parpart et al., 2015).

High-Pressure Polymorphism : The high-pressure polymorphism of related amino acids, such as L-α-leucine, is studied to understand the structural and phase changes under different pressures, which can have implications in material science and pharmacology (Yamashita et al., 2007).

Biochemical and Biological Studies

Inhibition of Bacterial Glutamic Acid Decarboxylase : The stereospecific irreversible inhibition of bacterial glutamic acid decarboxylase by an analogue of this compound underscores its potential in studying bacterial metabolism and developing antimicrobial agents (Jung et al., 1978).

Biosynthesis of Terpenoids : The role of specific enzymes in the biosynthesis of terpenoids, a class of natural products with diverse biological activities, indicates the utility of this compound and its derivatives in understanding and engineering biosynthetic pathways (Herz et al., 2000).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed or inhaled . It is recommended to avoid dust formation and to use personal protective equipment when handling this compound .

properties

IUPAC Name

4-amino-4-methylpent-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-6(2,7)4-3-5(8)9/h7H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDYTMLVNDQQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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